Cas no 888314-10-1 (2-bromo-N-methoxy-N-methyl-1,3-thiazole-4-carboxamide)

2-bromo-N-methoxy-N-methyl-1,3-thiazole-4-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 2-bromo-N-methoxy-N-methylthiazole-4-carboxamide
- AYKXSQPCHDEZTL-UHFFFAOYSA-N
- 2-bromo-thiazole-4-carboxylic acid methoxy-methyl-amide
- CID 86605233
- 4-Thiazolecarboxamide, 2-bromo-N-methoxy-N-methyl
- 2-bromo-N-methoxy-N-methyl-1,3-thiazole-4-carboxamide
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- Inchi: 1S/C6H7BrN2O2S/c1-9(11-2)5(10)4-3-12-6(7)8-4/h3H,1-2H3
- InChI Key: AYKXSQPCHDEZTL-UHFFFAOYSA-N
- SMILES: BrC1=NC(=CS1)C(N(C)OC)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 181
- Topological Polar Surface Area: 70.7
Experimental Properties
- Density: 1.674±0.06 g/cm3(Predicted)
- Boiling Point: 364.9±15.0 °C(Predicted)
- pka: -1.73±0.10(Predicted)
2-bromo-N-methoxy-N-methyl-1,3-thiazole-4-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1666382-0.5g |
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2-bromo-N-methoxy-N-methyl-1,3-thiazole-4-carboxamide Related Literature
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Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
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Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540
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3. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
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Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
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Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
Additional information on 2-bromo-N-methoxy-N-methyl-1,3-thiazole-4-carboxamide
Recent Advances in the Study of 2-bromo-N-methoxy-N-methyl-1,3-thiazole-4-carboxamide (CAS: 888314-10-1)
2-bromo-N-methoxy-N-methyl-1,3-thiazole-4-carboxamide (CAS: 888314-10-1) is a key intermediate in the synthesis of various bioactive compounds, particularly in the development of pharmaceuticals targeting infectious diseases and cancer. Recent studies have highlighted its significance in medicinal chemistry due to its unique structural properties and reactivity. This research brief aims to summarize the latest findings related to this compound, focusing on its synthetic applications, biological activities, and potential therapeutic uses.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the use of 2-bromo-N-methoxy-N-methyl-1,3-thiazole-4-carboxamide as a building block for the synthesis of novel thiazole-based kinase inhibitors. The study demonstrated that derivatives of this compound exhibited potent inhibitory activity against specific kinases involved in cancer cell proliferation. The researchers employed a combination of computational modeling and in vitro assays to identify the most promising candidates, with several derivatives showing nanomolar IC50 values.
Another significant development was reported in a 2024 preprint article on bioRxiv, where scientists investigated the antimicrobial properties of 2-bromo-N-methoxy-N-methyl-1,3-thiazole-4-carboxamide derivatives. The study revealed that certain modifications to the thiazole core enhanced the compounds' ability to disrupt bacterial cell membranes, making them effective against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in addressing the global antibiotic resistance crisis.
From a synthetic chemistry perspective, a recent Organic Letters publication (2023) detailed an optimized protocol for the large-scale production of 2-bromo-N-methoxy-N-methyl-1,3-thiazole-4-carboxamide. The new method features improved yield (up to 85%) and reduced environmental impact through the use of greener solvents and catalysts. This advancement is particularly relevant for pharmaceutical companies looking to scale up production of thiazole-containing drug candidates.
Ongoing clinical trials (Phase I/II) are currently evaluating a prodrug formulation containing a 2-bromo-N-methoxy-N-methyl-1,3-thiazole-4-carboxamide derivative for the treatment of non-small cell lung cancer. Preliminary results presented at the 2024 American Association for Cancer Research annual meeting showed promising tumor response rates with manageable toxicity profiles. Further results are expected in late 2025.
In conclusion, 2-bromo-N-methoxy-N-methyl-1,3-thiazole-4-carboxamide continues to be a molecule of significant interest in pharmaceutical research. Its versatility as a synthetic intermediate and the biological activity of its derivatives position it as a valuable scaffold for drug discovery. Future research directions may include exploring its applications in neurodegenerative diseases and autoimmune disorders, as suggested by recent computational studies predicting favorable interactions with relevant biological targets.
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